molecular formula C11H16N2O B176026 1-(4-Amino-3-methylphenyl)-3-pyrrolidinol CAS No. 143525-67-1

1-(4-Amino-3-methylphenyl)-3-pyrrolidinol

Cat. No. B176026
M. Wt: 192.26 g/mol
InChI Key: KAQHBFSHYDWZHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Amino-3-methylphenyl)-3-pyrrolidinol (1-MAP) is an organic compound with a unique structure and a wide range of applications in scientific research. 1-MAP has been studied for its ability to act as a selective agonist of the metabotropic glutamate receptor subtype 5 (mGluR5), and it has been found to have a number of biochemical and physiological effects on neurons and other cells. In

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Key Intermediates : The compound serves as a key intermediate in the preparation of various pharmaceuticals, such as premafloxacin, an antibiotic for veterinary pathogens. A process for its preparation from isobutyl derivatives has been detailed, highlighting its importance in pharmaceutical synthesis (Fleck et al., 2003).
  • Molecular Structure Analysis : Studies have been conducted on similar compounds to understand their molecular structure, where the arrangement of different molecular rings is analyzed, contributing to the understanding of molecular interactions and stability (Selvanayagam et al., 2005).

Pharmacological Research

  • Potential Anti-HIV Activity : Derivatives of this compound have shown potential as anti-human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase inhibitors, indicating its potential application in HIV treatment (Tamazyan et al., 2007).
  • Anticancer Applications : Certain derivatives have shown cytotoxic activity against lung, colon, and breast cancer cell lines, suggesting their potential in cancer therapy (Soman et al., 2011).

Materials Science and Engineering

  • Corrosion Inhibition : Pyridine derivatives, similar to the compound , have been studied for their corrosion inhibition effects on mild steel in hydrochloric acid, indicating potential applications in material protection and engineering (Ansari et al., 2015).
  • Polymer Synthesis : Research on pyridine-containing aromatic diamine monomers, related to the compound, highlights their use in the synthesis of high-performance polymers with specific thermal, mechanical, and optical properties (Guan et al., 2015).

properties

IUPAC Name

1-(4-amino-3-methylphenyl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-8-6-9(2-3-11(8)12)13-5-4-10(14)7-13/h2-3,6,10,14H,4-5,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAQHBFSHYDWZHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2CCC(C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20610645
Record name 1-(4-Amino-3-methylphenyl)pyrrolidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Amino-3-methylphenyl)pyrrolidin-3-ol

CAS RN

143525-67-1
Record name 1-(4-Amino-3-methylphenyl)pyrrolidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.